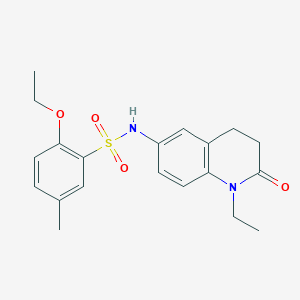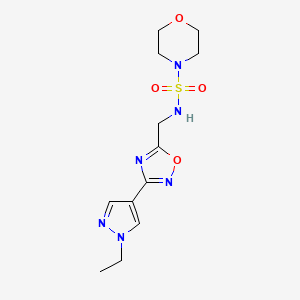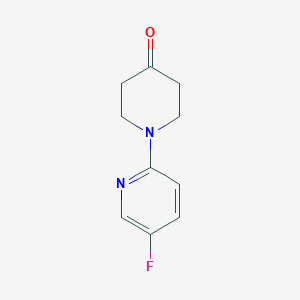
1-(5-Fluoropyridin-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Fluoropyridin-2-yl)piperidin-4-one is a chemical compound with the CAS Number: 1353853-20-9 . It has a molecular weight of 195.2 . The IUPAC name for this compound is 1-(5-fluoropyrimidin-2-yl)piperidin-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.The physical form of this compound is not specified in the retrieved data .
Scientific Research Applications
Synthetic Strategies and Structural Analysis
Fluorination for Enhanced Pharmacokinetics : Research has demonstrated that fluorination, such as in derivatives of "1-(5-Fluoropyridin-2-yl)piperidin-4-one", can significantly impact the pharmacokinetic profiles of compounds. The incorporation of fluorine atoms has been shown to reduce the pKa of these compounds, thereby improving their oral absorption. This modification indicates the potential for developing compounds with enhanced bioavailability and selective receptor affinity (M. B. van Niel et al., 1999).
Chemoselective Reduction of Fluoropyridines : A robust method for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines has been developed. This process allows for the chemoselective reduction of fluoropyridines, facilitating the synthesis of fluorinated derivatives of significant drug compounds. Such advancements underscore the utility of fluorinated piperidines in pharmaceutical research (Tobias Wagener et al., 2020).
Conformational Analysis and Crystal Structure : Studies have been conducted on the conformational analysis and crystal structure of related fluoropiperidine compounds. These investigations provide insights into the preferred conformations in solid and solution states, contributing to a better understanding of the structural properties that may influence the biological activity of such compounds (J. Ribet et al., 2005).
Pharmacological Research
Antimycobacterial Activity : Spiro-piperidin-4-ones have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. The study emphasizes the importance of structural modifications in enhancing the antimicrobial efficacy of piperidin-4-one derivatives (R. Kumar et al., 2008).
Corrosion Inhibition of Iron : The application of piperidine derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting iron surfaces. This research highlights the potential of such compounds in industrial applications, providing a chemical means to combat corrosion (S. Kaya et al., 2016).
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNHVNWPUZRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
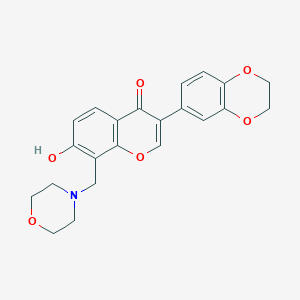
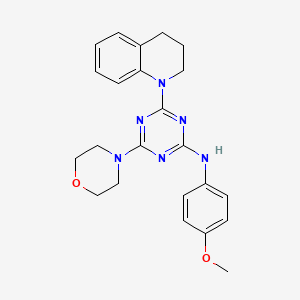
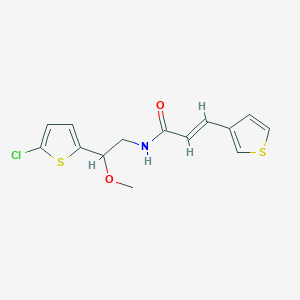
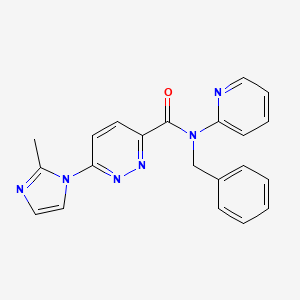
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2673489.png)

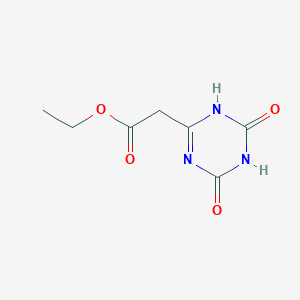
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2673495.png)
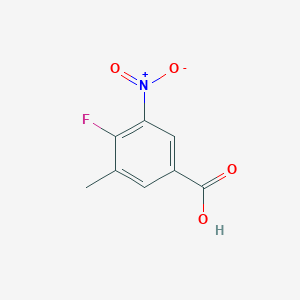
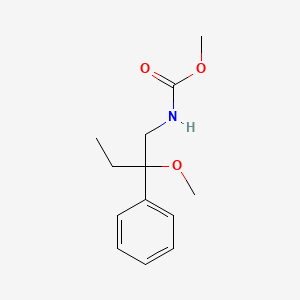
![3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2673500.png)
![N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2673501.png)
